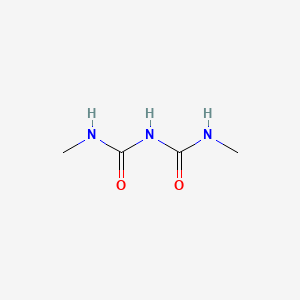
1,5-Dimethylbiuret
Overview
Description
1,5-Dimethylbiuret is an organic compound with the molecular formula C4H9N3O2 and a molecular weight of 131.1332 g/mol It is a derivative of biuret, characterized by the presence of two methyl groups attached to the nitrogen atoms in the biuret structure
Preparation Methods
1,5-Dimethylbiuret can be synthesized through several synthetic routes. One common method involves the reaction of dimethylurea with phosgene under controlled conditions. The reaction typically proceeds as follows:
2 (CH3NHCONH2) + COCl2→(CH3NHCONH2)2CO + 2 HCl
In this reaction, dimethylurea reacts with phosgene to form this compound and hydrochloric acid as a byproduct. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,5-Dimethylbiuret undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The major products formed from these reactions are typically carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed are typically amines and alcohols.
Substitution: Substitution reactions involving this compound can occur with various reagents, such as halogens or alkylating agents.
Scientific Research Applications
1,5-Dimethylbiuret has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is used to study enzyme interactions and protein folding due to its ability to form stable complexes with metal ions.
Medicine: In medicine, this compound is investigated for its potential use as a pharmaceutical intermediate and for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethylbiuret involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can influence enzymatic activity and protein folding. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects through the formation of reactive intermediates .
Comparison with Similar Compounds
1,5-Dimethylbiuret can be compared with other similar compounds, such as biuret and its derivatives. Some similar compounds include:
Biuret: The parent compound of this compound, biuret has a similar structure but lacks the methyl groups. It is commonly used as a non-protein nitrogen source in animal feed.
1,3-Dimethylbiuret: Another derivative of biuret, 1,3-Dimethylbiuret has methyl groups attached to different nitrogen atoms. It has similar chemical properties but may exhibit different reactivity and applications.
1,5-Diethylbiuret: This compound has ethyl groups instead of methyl groups, resulting in different physical and chemical properties.
Properties
IUPAC Name |
1-methyl-3-(methylcarbamoyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-5-3(8)7-4(9)6-2/h1-2H3,(H3,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVVHEBDWYSLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937412 | |
| Record name | N,N'-Dimethyltriimidodicarbonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16791-94-9 | |
| Record name | NSC77157 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Dimethyltriimidodicarbonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


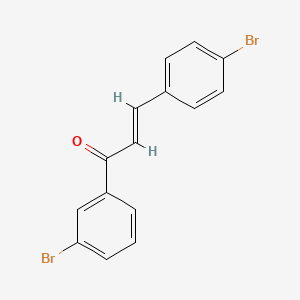
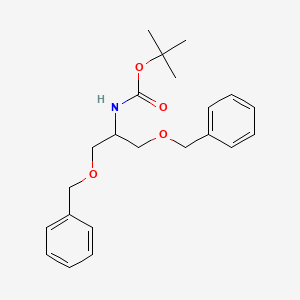
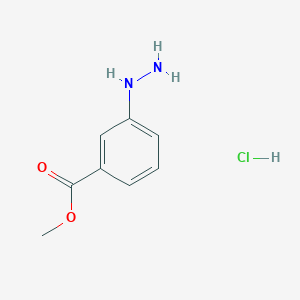
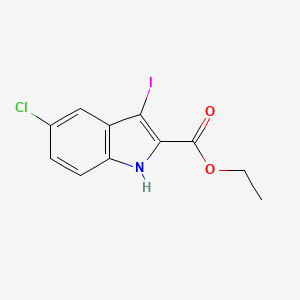

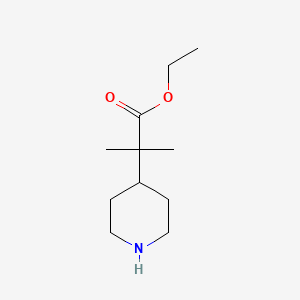

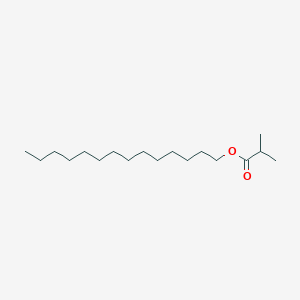
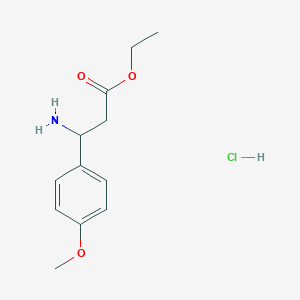
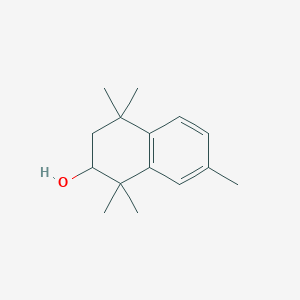
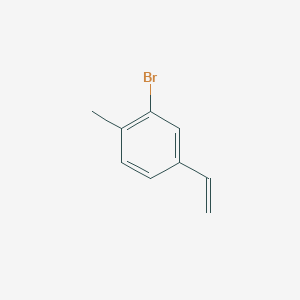
![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
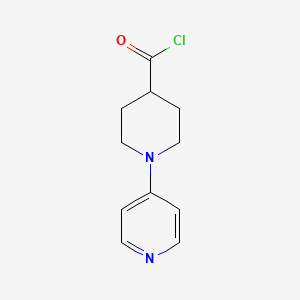
![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)
